molecular formula C15H13ClN4O2S B5837085 N-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B5837085
M. Wt: 348.8 g/mol
InChI Key: NGNCWLHIWWKRNI-UHFFFAOYSA-N
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Description

This compound features a 4-chlorophenyl group linked via an acetamide moiety to a 5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl sulfanyl group. The triazole core and sulfanyl bridge are critical for its biological interactions, while the furan and chlorophenyl substituents modulate specificity and activity. Its synthesis involves alkylation and cyclization steps, as detailed in studies on analogous triazole derivatives .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S/c1-20-14(12-3-2-8-22-12)18-19-15(20)23-9-13(21)17-11-6-4-10(16)5-7-11/h2-8H,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNCWLHIWWKRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Differences Biological Activity Reference
Target Compound : N-(4-Chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Methyl triazole, furan-2-yl, 4-chlorophenyl acetamide Not explicitly stated in evidence; inferred from analogs (e.g., anti-inflammatory)
VUAA-1 : N-(4-Ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide Pyridinyl triazole, 4-ethylphenyl acetamide Orco agonist (olfactory receptor activation)
ZVT : 2-Chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide Fluorophenoxyethyl side chain, benzamide (not acetamide) Inhibitor of MtPanK (tuberculosis target)
KA3-KA15 Series : N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides Pyridinyl triazole, carbamoyl-methyl substituents Antimicrobial, antioxidant, anti-inflammatory
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 4-Amino triazole (vs. 4-methyl), furan-2-yl Anti-exudative activity (superior to diclofenac sodium in rats)
Antiviral Derivatives : 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Lacks furan and chlorophenyl groups Antiviral activity against adenovirus and ECHO-9 virus
N-(2-Bromo-4,6-difluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Bromo-difluorophenyl acetamide (vs. chlorophenyl) Kinase inhibition (potential anticancer/antiviral applications)

Key Findings

Triazole Substituents: 4-Methyl vs. 4-Amino: The 4-methyl group in the target compound may enhance metabolic stability compared to 4-amino derivatives, which exhibit stronger anti-exudative activity . Pyridinyl vs. Furan: Pyridinyl-substituted triazoles (e.g., KA3-KA15 series) show broader antimicrobial activity, while furan derivatives target inflammation and exudation .

Aryl Group Modifications: Chlorophenyl vs. Fluorophenyl or bromophenyl analogs (e.g., ZVT, ) are linked to kinase or enzyme inhibition .

Biological Activity Trends: Anti-inflammatory/Anti-exudative: Compounds with furan-2-yl and amino/methyl triazoles (e.g., target compound, ) reduce edema in rodent models, with efficacy comparable to diclofenac . Antiviral: Simplification of the structure (removal of aryl groups) retains antiviral activity, as seen in .

Pharmacokinetic Considerations: Side Chains: Bulky substituents (e.g., fluorophenoxyethyl in ZVT) may reduce oral bioavailability but improve target specificity .

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